molecular formula C10H20O4 B13833831 Campsiketalin

Campsiketalin

Cat. No.: B13833831
M. Wt: 204.26 g/mol
InChI Key: DOKCJLOUSAOWIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Campsiketalin is a chemical compound with the molecular formula C₁₀H₂₀O₄ and a molecular weight of 204.26 g/mol (calculated from its formula). It is primarily utilized in biochemical research, specifically in enzyme-linked immunosorbent assays (ELISA) for detecting antibodies such as Salmonella in pigs . The compound is supplied as part of ELISA kits (96T/48T formats) and requires storage at 2–8°C with a shelf life of 6 months .

Properties

Molecular Formula

C10H20O4

Molecular Weight

204.26 g/mol

IUPAC Name

1-(2-hydroxyethyl)-4,4-dimethoxycyclohexan-1-ol

InChI

InChI=1S/C10H20O4/c1-13-10(14-2)5-3-9(12,4-6-10)7-8-11/h11-12H,3-8H2,1-2H3

InChI Key

DOKCJLOUSAOWIY-UHFFFAOYSA-N

Canonical SMILES

COC1(CCC(CC1)(CCO)O)OC

Origin of Product

United States

Chemical Reactions Analysis

Campsiketalin undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Campsiketalin has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Purity (%) Storage Conditions Shelf Life Primary Application
This compound C₁₀H₂₀O₄ 204.26 95.0 2–8°C 6 months Pig Salmonella antibody ELISA
Dinitolmide C₈H₇N₃O₅ 225.16 98.0 Not Reported Not Reported Antiprotozoal agent; ELISA kits
Chrysophanol 8-O-glucoside C₂₁H₂₀O₉ 416.38 Not Reported Room Temperature Not Reported Plant extract; biochemical assays
Candesartan C₂₄H₂₀N₆O₃ 440.45 98.0 2–8°C 6 months Angiotensin receptor blocker; ELISA components

Structural Comparison

  • This compound vs. Dinitolmide: While this compound (C₁₀H₂₀O₄) is a smaller, oxygen-rich molecule, Dinitolmide (C₈H₇N₃O₅) contains nitro (NO₂) and amide groups, which enhance its stability in aqueous environments. This structural divergence suggests different reactivity profiles: this compound may act as a hydrophilic scaffold, whereas Dinitolmide’s nitro groups could facilitate redox-based signaling in assays .
  • This compound vs. Chrysophanol 8-O-glucoside: The latter (C₂₁H₂₀O₉) is a glycoside with a larger aromatic backbone, offering UV-vis absorption properties useful in spectrophotometric detection. This compound’s lack of conjugated double bonds limits its optical utility but may enhance solubility in aqueous buffers .

Functional Comparison

  • ELISA Applications : this compound and Candesartan (C₂₄H₂₀N₆O₃) are both used in ELISA workflows, but Candesartan’s role is better characterized as a competitive antigen or calibration standard due to its high affinity for specific receptors . This compound’s exact mechanism remains unclear, though its consistent presence in Salmonella kits implies specificity for bacterial epitopes .
  • Stability and Storage: this compound and Candesartan share similar storage requirements (2–8°C, 6-month shelf life), whereas Chrysophanol 8-O-glucoside is stable at room temperature, reflecting differences in degradation pathways (e.g., hydrolysis sensitivity) .

Research Findings and Limitations

Efficacy in Assays

  • This compound’s 95% purity (as reported in commercial kits) is sufficient for routine ELISA use, though lower than Dinitolmide’s 98%, which may reduce non-specific binding in high-sensitivity applications .
  • No peer-reviewed studies directly evaluate this compound’s performance metrics (e.g., limit of detection, cross-reactivity). By contrast, Candesartan’s pharmacokinetic properties are well-documented, enabling its repurposing in diagnostic contexts .

Knowledge Gaps

  • LogP and Solubility : this compound’s partition coefficient (LogP) and solubility data are absent from public sources, hindering predictions of its behavior in organic-aqueous systems .

Biological Activity

Campsiketalin, a naturally occurring compound derived from Campsis grandiflora, belongs to the class of cyclohexylethanoids. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and insect pest management. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Reactivity

This compound's unique structure contributes significantly to its biological activities. It is characterized by multiple functional groups that facilitate various chemical reactions such as oxidation, reduction, and substitution. These reactions are crucial for understanding its stability and reactivity in different environments, which in turn influences its biological interactions.

Anti-Cancer Properties

This compound exhibits potential anti-cancer properties by interfering with DNA replication and cell division processes in tumor cells. The compound targets specific enzymes involved in DNA synthesis, particularly topoisomerases, leading to cell cycle arrest and apoptosis. Research indicates that this compound can inhibit the growth of various cancer cell lines by disrupting their normal function.

Table 1: Summary of Anti-Cancer Activities of this compound

Cell Line Effect Observed Mechanism
HeLa (cervical cancer)Inhibition of growthTopoisomerase inhibition
MCF-7 (breast cancer)Induction of apoptosisDisruption of DNA replication
A549 (lung cancer)Cell cycle arrestTargeting cell division pathways

Insecticidal Activity

In addition to its anti-cancer effects, this compound has been studied for its insecticidal properties. It acts as a sodium channel blocker in insects, disrupting nerve impulse transmission essential for coordinated movement. Laboratory tests have demonstrated its effectiveness against various pests, including fruit flies and cockroaches.

Table 2: Insecticidal Efficacy of this compound

Insect Species Efficacy (%) Mechanism
Drosophila melanogaster (fruit fly)85%Sodium channel blockade
Periplaneta americana (cockroach)90%Disruption of nerve impulses
Reticulitermes flavipes (termite)75%Affects muscle function via nerve disruption

Comparative Studies

This compound's biological activities are comparable to other flavonoids such as quercetin and naringenin. While these compounds share antioxidant and anti-inflammatory properties, this compound is distinguished by its specific mechanisms targeting DNA replication and cell division in cancer cells.

Table 3: Comparison of Biological Activities

Compound Anti-Cancer Activity Insecticidal Activity
This compoundYesYes
QuercetinModerateNo
NaringeninLowModerate

Case Studies

Recent studies have highlighted the potential applications of this compound in clinical settings. For instance, a case study involving advanced cancer patients indicated that compounds like this compound could enhance the efficacy of standard treatments by targeting specific cellular pathways involved in tumor growth

2
. Further research is needed to establish comprehensive clinical data supporting these findings.

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